AZD-0284
CAS No.: 2101291-07-8
Cat. No.: VC0520013
Molecular Formula: C21H18F6N2O5S
Molecular Weight: 524.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101291-07-8 |
|---|---|
| Molecular Formula | C21H18F6N2O5S |
| Molecular Weight | 524.4 g/mol |
| IUPAC Name | (1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide |
| Standard InChI | InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1 |
| Standard InChI Key | QYYZXEPEVBXNNA-QGZVFWFLSA-N |
| Isomeric SMILES | CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C |
| SMILES | CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C |
| Canonical SMILES | CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Information
AZD-0284 is a synthetic organic compound with the molecular formula C21H18F6N2O5S and a molecular weight of 524.4 g/mol . The compound is also known by several synonyms including 2101291-07-8 (CAS number), AZD0284, and (1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide (IUPAC name) . The compound was first registered in the PubChem database on August 4, 2017, with the most recent modification dated March 15, 2025 . This molecular entity has been assigned various identifiers across chemical databases, including UNII-5G4XF6VU2Y and CHEMBL4864604, facilitating its consistent identification across research publications and regulatory submissions . The chemical structure of AZD-0284 includes several functional groups that contribute to its specific binding properties and pharmacological activity.
Physicochemical Properties
AZD-0284 exhibits specific physicochemical properties that influence its pharmacokinetic behavior and bioavailability. The compound has an XLogP3-AA value of 2.3, indicating moderate lipophilicity which may contribute to its absorption characteristics . From a structural perspective, AZD-0284 contains 2 hydrogen bond donors and 11 hydrogen bond acceptors, properties that play significant roles in target binding and solubility . The compound has 4 rotatable bonds, providing conformational flexibility that may be important for receptor interactions . These structural features collectively contribute to AZD-0284's pharmacological profile, particularly its capability to bind effectively to the RORγ nuclear receptor. From a formulation perspective, AZD-0284 has been characterized as having low solubility and moderate permeability, which implies potential absorption limitations that must be considered in dosage form development . These physiochemical properties have guided formulation strategies in clinical studies to ensure optimal bioavailability.
Mechanism of Action
Effects on Cytokine Production
AZD-0284 demonstrates high potency in inhibiting IL-17A production, a pro-inflammatory cytokine centrally involved in several autoimmune conditions . In primary human Th17 cell assays, AZD-0284 effectively suppresses IL-17A secretion, confirming its mechanism of action through RORγt inhibition . This effect has been replicated in human whole-blood samples following stimulation of T cells with Cytostim (betadex sulfobutyl ether sodium), providing evidence of the compound's activity in more complex biological systems . Furthermore, preclinical studies in mouse models of skin inflammation have shown that AZD-0284 significantly reduces the number of IL-17A producing cells in affected tissues, demonstrating its potential therapeutic efficacy . The ability to modulate IL-17A production represents a promising approach for treating autoimmune conditions where this cytokine plays a pivotal role in disease pathogenesis, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. By targeting the master regulator of Th17 cells rather than downstream cytokines, AZD-0284 offers a mechanism to address the underlying immunological processes driving these conditions.
Pharmacokinetics
Absorption and Distribution
AZD-0284 demonstrates rapid absorption following oral administration, with plasma concentrations rising quickly after dosing in both single and multiple dose regimens . In the first-in-human phase I clinical trial, the compound exhibited consistent pharmacokinetic parameters with relatively low intersubject variability, with most estimated pharmacokinetic parameters showing a coefficient of variation less than 20% . The terminal half-life of AZD-0284 ranged from 13 to 16 hours, supporting a twice-daily dosing regimen in clinical studies . Following oral administration, the compound showed subproportional pharmacokinetics, where both the area under the concentration-time curve (AUC) and maximum concentration (Cmax) increased less than proportionally with increasing doses in the 4-238 mg dose range studied . This non-linear relationship was quantified in a power model where the 95% confidence intervals of the slope parameter were 0.71-0.84 for AUC and 0.72-0.88 for Cmax, neither interval including 1.0 which would indicate dose proportionality . This subproportional relationship may be attributable to the compound's limited solubility affecting absorption at higher doses.
Dose Fractionation Effects
An interesting pharmacokinetic observation in the clinical trial involved dose fractionation of AZD-0284. When the highest single dose of 238 mg was fractionated into two 119 mg doses administered one hour apart, researchers observed an approximately 2-fold increase in both Cmax and AUC compared to the non-fractionated 238 mg dose . Furthermore, the dose-normalized AUC and Cmax for the fractionated dose were comparable to those observed with the 108 mg single dose . This finding suggests that fractionating the dose potentially overcomes solubility-limited absorption, resulting in improved bioavailability for a given total dose. The dose fractionation effect provides important insights for future dosing strategies, particularly if higher exposures are required for therapeutic effect. It reinforces the understanding that AZD-0284 has absorption limitations, likely due to its low solubility characteristics. This phenomenon may guide future formulation development and dosing regimen design to optimize therapeutic outcomes.
Pharmacodynamics and Clinical Effects
Biomarker Response
AZD-0284 demonstrates clear pharmacodynamic effects through dose-dependent reduction of ex vivo-stimulated IL-17A release in whole blood samples from treated subjects . This pharmacodynamic response was observed following both single and multiple dosing regimens, providing evidence of the compound's consistent biological activity . The inhibition of IL-17A production serves as a direct biomarker for AZD-0284's mechanism of action through RORγt antagonism, confirming target engagement in humans. The relationship between plasma concentrations of AZD-0284 and inhibition of IL-17A production provides valuable information for dose selection in future clinical studies. The consistent pharmacodynamic response across subjects supports the compound's potential utility in modulating Th17-mediated inflammation in various disease states. This pharmacodynamic profile aligns with preclinical findings that demonstrated AZD-0284's ability to reduce IL-17A producing cells in animal models of inflammation .
Clinical Development
First-in-Human Study Design
The first-in-human study of AZD-0284 was designed as a phase I, randomized, single-blind, placebo-controlled, two-part clinical trial . In Part 1 of the study, healthy subjects received single oral doses of AZD-0284 (4-238 mg) or placebo after overnight fasting, with one cohort additionally receiving a single dose after a high-calorie meal to assess food effect . In Part 2, subjects received a single dose of AZD-0284 (12, 36, or 100 mg) or placebo on day 1, followed by a washout period of 3 days . Subsequently, subjects received twice-daily administration on days 4 to 9, with a final single dose on the morning of day 10 . This design allowed for assessment of pharmacokinetics and pharmacodynamics following both single and multiple dosing, as well as evaluation of time-dependent effects with repeated administration. The study was conducted between December 2016 and May 2017 at the PAREXEL Early Phase Unit in London, in accordance with applicable regulatory and International Conference on Harmonization – Good Clinical Practice requirements .
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